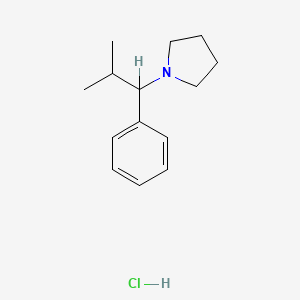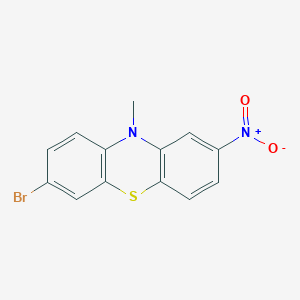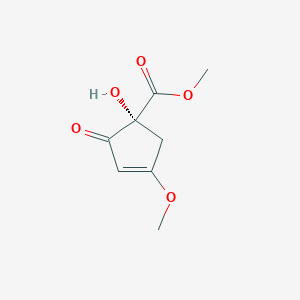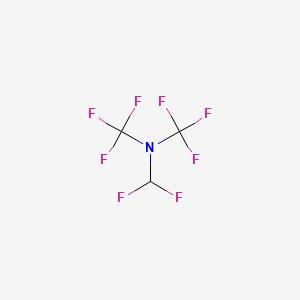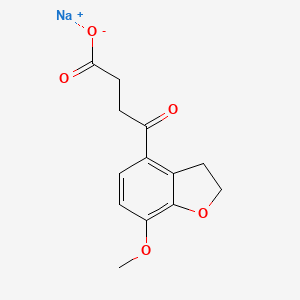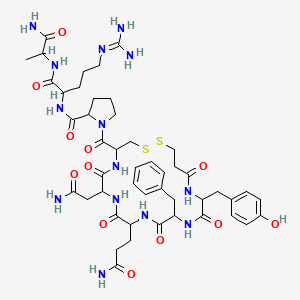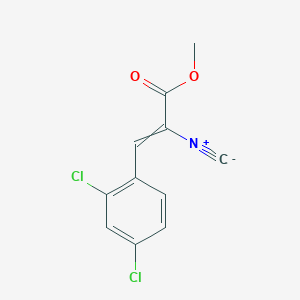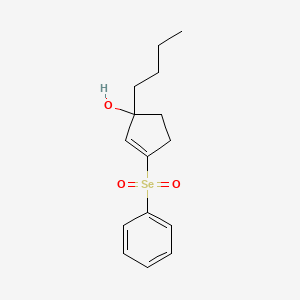![molecular formula C24H25NO B14442153 (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone CAS No. 73060-15-8](/img/structure/B14442153.png)
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone is a complex organic compound with a molecular formula of C24H27NO It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, a propyl chain, and a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to oxidation to yield the desired methanone compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular functions and signaling.
類似化合物との比較
Similar Compounds
Benzophenone: Shares the methanone group but lacks the dimethylamino and propyl groups.
4-(Dimethylamino)benzophenone: Similar structure but without the propyl chain.
Uniqueness
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
73060-15-8 |
|---|---|
分子式 |
C24H25NO |
分子量 |
343.5 g/mol |
IUPAC名 |
[4-[3-[4-(dimethylamino)phenyl]propyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C24H25NO/c1-25(2)23-17-13-20(14-18-23)8-6-7-19-11-15-22(16-12-19)24(26)21-9-4-3-5-10-21/h3-5,9-18H,6-8H2,1-2H3 |
InChIキー |
RKNNBTSGLVJIOI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



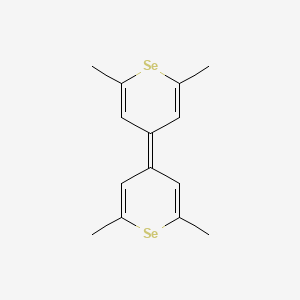
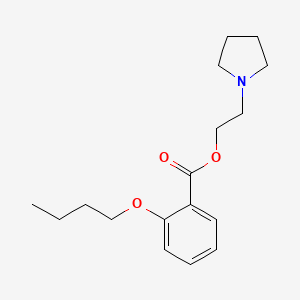
![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)

